6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene
Overview
Description
6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene is a polyhalogenated benzene derivative with the molecular formula C9H9BrClFO and a molecular weight of 267.52 g/mol This compound is characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring, along with an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki coupling reaction, where a halogenated benzene derivative undergoes coupling with an arylboronic ester in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of 6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene may involve large-scale halogenation and coupling reactions using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki coupling to form biphenyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki coupling with arylboronic esters can yield biphenyl derivatives .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate or reagent that undergoes transformation under specific conditions. In biological systems, its mechanism of action may involve interactions with molecular targets such as enzymes or receptors, leading to changes in cellular function and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-chloro-1-fluorobenzene: A similar compound with a different substitution pattern on the benzene ring.
1-Bromo-2,6-difluorobenzene: Another polyhalogenated benzene derivative with different halogen positions.
Uniqueness
6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene is unique due to the specific combination of halogen atoms and the isopropoxy group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-bromo-3-chloro-5-fluoro-2-propan-2-yloxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMQMFBGXVUMKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210330 | |
Record name | Benzene, 1-bromo-3-chloro-5-fluoro-2-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101210330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-49-1 | |
Record name | Benzene, 1-bromo-3-chloro-5-fluoro-2-(1-methylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-chloro-5-fluoro-2-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101210330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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